3-Amino-5-methylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biodegradation Intermediate:

3-Amino-5-methylisoxazole has been identified as a major intermediate formed during the biodegradation of sulfamethoxazole, a commonly used antibiotic, by the Pseudomonas psychrophila strain HA-4. This finding suggests the potential role of this compound in the environmental breakdown of sulfamethoxazole by certain bacterial strains [].

Photocatalytic Degradation:

Studies have shown that 3-Amino-5-methylisoxazole is also an intermediate formed during the photocatalytic degradation of sulfamethoxazole using catalysts like titanium dioxide. This process utilizes light energy to break down the antibiotic molecule, potentially offering an alternative method for environmental remediation [].

Synthetic Applications:

Researchers have explored the use of 3-Amino-5-methylisoxazole as a building block in the synthesis of various compounds with potential applications. These include:

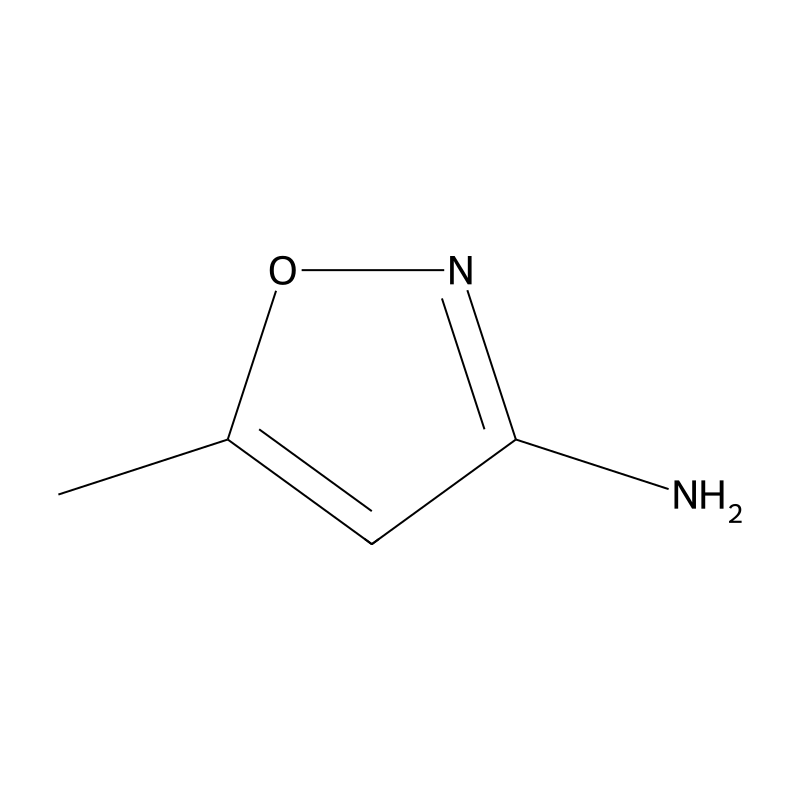

3-Amino-5-methylisoxazole is an organic compound characterized by its isoxazole ring structure, which contains both nitrogen and oxygen atoms. The molecular formula for this compound is C₄H₆N₂O, and its IUPAC name reflects its functional groups, specifically the amino group at the 3-position and a methyl group at the 5-position of the isoxazole ring. This compound has garnered attention in various fields of chemistry due to its unique properties and potential applications in medicinal chemistry and organic synthesis.

The biological activity of 3-amino-5-methylisoxazole has been linked to its role as an intermediate in the biodegradation of sulfamethoxazole by certain bacterial strains, such as Pseudomonas psychrophila. This suggests potential applications in environmental microbiology and bioremediation efforts . Additionally, compounds with similar structures have been explored for their pharmacological activities, although specific studies focusing on 3-amino-5-methylisoxazole's direct biological effects remain limited.

The synthesis of 3-amino-5-methylisoxazole can be achieved through a multi-step process. A notable method involves:

- Formation of Acetyl Acetonitrile: Ethyl acetate reacts with acetonitrile in the presence of a metal alkali to produce acetyl acetonitrile.

- Hydrazone Formation: The acetyl acetonitrile is then refluxed with p-toluenesulfonyl hydrazide to form a hydrazone.

- Ring Closure: Finally, hydroxylamine is added under alkaline conditions to facilitate the ring closure reaction, yielding 3-amino-5-methylisoxazole .

This method utilizes readily available raw materials and avoids hazardous solvents, making it an efficient synthetic route.

3-Amino-5-methylisoxazole has potential applications in:

- Pharmaceutical Development: Due to its structural similarity to other bioactive compounds, it may serve as a lead compound for drug design.

- Organic Synthesis: Its unique reactivity allows it to be used as a building block in the synthesis of more complex heterocycles.

- Environmental Science: As an intermediate in biodegradation processes, it may play a role in studies related to pollutant degradation.

Several compounds share structural similarities with 3-amino-5-methylisoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1,2,4-triazole | Contains triazole ring | Exhibits significant antimicrobial properties |

| 5-Methylisoxazol-3-amine | Similar isoxazole structure | Used as an intermediate in various syntheses |

| 4-Amino-5-methylisoxazole | Contains an amino group at position 4 | Potential anti-inflammatory activity |

These compounds differ primarily in their functional groups and positions on the heterocyclic ring, which influence their reactivity and biological activity. The unique positioning of the amino group at the 3-position of 3-amino-5-methylisoxazole sets it apart from these similar compounds, potentially affecting its chemical behavior and applications.

The development of 3-amino-5-methylisoxazole is intrinsically linked to the broader advancement of isoxazole chemistry and sulfonamide drug development. The compound emerged as a critical intermediate during the mid-20th century pharmaceutical revolution, when researchers were actively developing new antimicrobial agents. The systematic study of isoxazole derivatives began gaining momentum as chemists recognized their potential in creating novel therapeutic compounds with enhanced biological activity and improved pharmacological properties.

The industrial significance of 3-amino-5-methylisoxazole became apparent through its role in sulfamethoxazole synthesis, a broad-spectrum antibiotic that belongs to the sulfonamide class. The compound's importance was further solidified through patent developments, with significant manufacturing process improvements documented as early as the 1960s and continuing through recent decades. These developments focused on optimizing yield, purity, and manufacturing efficiency while addressing environmental and safety concerns associated with traditional synthesis methods.

Position in Heterocyclic Chemistry

3-Amino-5-methylisoxazole occupies a distinctive position within heterocyclic chemistry as a representative of the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, classifying them as electron-rich azoles. The isoxazole ring system is characterized by its aromatic nature and unique reactivity patterns, which arise from the specific positioning of the nitrogen and oxygen heteroatoms.

The compound's structure features an amino group at the 3-position and a methyl group at the 5-position of the isoxazole ring, creating a substitution pattern that imparts specific chemical and biological properties. This substitution pattern is particularly significant because it influences the compound's nucleophilic reactivity, with research demonstrating that only the amino nucleophilic center participates in heterocyclization reactions with various substrates. The strategic positioning of these functional groups makes 3-amino-5-methylisoxazole an excellent scaffold for further chemical modifications and pharmaceutical development.

Significance in Pharmaceutical Research

The pharmaceutical significance of 3-amino-5-methylisoxazole extends far beyond its role as a simple intermediate compound. It serves as a crucial building block in the synthesis of sulfamethoxazole, a broad-spectrum antibiotic used extensively for treating urinary tract infections, respiratory tract infections, skin infections, and tonsillitis. When combined with synergistic agents, sulfamethoxazole's antibacterial effectiveness can be enhanced several-fold, making it clinically valuable for treating conditions such as acute bronchitis, pneumonia, bacillary dysentery, and typhoid fever.

Research has also identified 3-amino-5-methylisoxazole as a major intermediate in the biodegradation pathway of sulfamethoxazole by Pseudomonas psychrophila strain HA-4. This finding has important implications for environmental studies and wastewater treatment, as it helps researchers understand the fate of pharmaceutical compounds in biological systems. Additionally, the compound has been recognized as a degradation product formed during electro-Fenton treatment processes, contributing to our understanding of advanced oxidation technologies for pharmaceutical waste treatment.

Conventional Synthesis Approaches

Nitrile-Based Cyclization Methods

Nitrile intermediates serve as foundational precursors for 3-amino-5-methylisoxazole. A widely cited method involves reacting 3-hydroxybutyronitrile with hydroxylamine hydrochloride and potassium carbonate in aqueous medium at 60°C for 6 hours, followed by cyclization in toluene using iron(III) chloride. This two-step process achieves a 77% yield, with the final pH adjustment to 11–13 precipitating the product [3]. Key advantages include the avoidance of hazardous solvents like chloroform, aligning with industrial safety standards.

Table 1: Nitrile-Based Cyclization Parameters

| Parameter | Conditions |

|---|---|

| Reactants | 3-Hydroxybutyronitrile, NH₂OH·HCl |

| Catalyst | FeCl₃ |

| Solvent | Water (Step 1); Toluene (Step 2) |

| Temperature | 60°C (Step 1); Reflux (Step 2) |

| Yield | 77% |

Hydroxyurea-Mediated Synthesis

While less common, hydroxyurea derivatives have been explored for isoxazole synthesis. For example, N-hydroxyurea reacts with acrylic esters under thermal conditions to form 3-isoxazolidinones, though direct applications to 3-amino-5-methylisoxazole remain underexplored [2]. This pathway warrants further investigation for its potential to streamline intermediate formation.

Hydroxylamine Reaction Pathways

Hydroxylamine hydrochloride is pivotal in cyclization reactions. In alkaline media (pH 10.1–13), hydroxylamine facilitates the formation of the isoxazole ring via nucleophilic attack on nitrile groups. Kinetic studies reveal that prolonged reaction times (>6 hours) at 60°C optimize ring closure, minimizing byproducts [3].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A 2021 study demonstrated that condensing 3-amino-5-methylisoxazole with salicylaldehydes under microwave irradiation (1,300 W, 30 seconds) achieves 90–95% yields, compared to 70–81% via conventional heating (3 hours) [4]. This method eliminates solvent use, aligning with green chemistry principles.

Table 2: Conventional vs. Microwave Synthesis

| Method | Time | Yield (%) | Solvent Use |

|---|---|---|---|

| Conventional | 3 hours | 70–81 | High |

| Microwave | 30 seconds | 90–95 | None |

Solvent-Free Procedures

Ball-milling techniques enable solvent-free synthesis of isoxazole derivatives. A 2022 report described using a Cu/Al₂O₃ nanocomposite catalyst to facilitate 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides under mechanical agitation [5]. While tailored for 3,5-isoxazoles, this approach is adaptable to 3-amino-5-methylisoxazole, offering scalability and reduced waste.

Alternative Catalytic Systems

The Cu/Al₂O₃ nanocomposite exemplifies innovative catalysis, enabling recyclability over five cycles without significant activity loss [5]. Such systems reduce reliance on stoichiometric reagents, enhancing process sustainability.

Industrial Scale Production Strategies

Patents and Proprietary Processes

Pulasi Science and Technology’s patented method (CN107602497) avoids chloroform and carbon tetrachloride, employing tetrahydrofuran and toluene for cyclization [3]. This protocol emphasizes cost-effective raw materials and high-purity outputs (>98.8%), critical for pharmaceutical applications.

Yield Optimization Techniques

Optimizing stoichiometry and reaction phases enhances yields. For instance, separating the aqueous and organic phases during cyclization minimizes side reactions, while pH-controlled precipitation ensures high product recovery [3].

Process Intensification Methods

Continuous-flow reactors and microwave systems are being integrated to shorten batch cycles. These technologies improve heat transfer and reduce energy consumption, pivotal for large-scale manufacturing.

pH-Controlled Synthesis

Alkaline Medium Optimization (pH 10.1–13)

Alkaline conditions (pH 11–13) are critical for stabilizing the hydrazone intermediate during cyclization. Potassium carbonate is preferred over sodium hydroxide due to its milder alkalinity, reducing side reactions [3].

Isomer Control Through pH Regulation

pH adjustments during synthesis influence tautomeric equilibria. Acidic conditions (pH 1–2) protonate the amino group, directing cyclization to the 5-methyl position, while alkaline conditions favor 3-amino isomer formation [3].

Reaction Kinetics Under Varying pH Conditions

Studies reveal that reaction rates double when pH increases from 10.1 to 12.5, attributed to enhanced nucleophilicity of hydroxylamine. However, exceeding pH 13 accelerates hydrolysis, reducing yields [3].

Table 3: pH-Dependent Reaction Kinetics

| pH Range | Rate Constant (h⁻¹) | Yield (%) |

|---|---|---|

| 10.1–11.5 | 0.12 | 65 |

| 11.5–12.5 | 0.25 | 77 |

| >12.5 | 0.30 | 60 |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant